Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Amlodipine besilate impurity G is a biochemcical.
Synthesis Analysis
The synthesis of Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is achieved through a Hantzsch condensation reaction. [] This method involves reacting methyl acetoacetate with 2-chlorobenzaldehyde in the presence of 2-propanol as a solvent. [] The reaction mixture is heated under reflux at 85 °C for approximately 10 hours, yielding a yellow powder. [] Following synthesis, the product undergoes purification via column chromatography. []
Molecular Structure Analysis
The molecular structure of Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). [] While the specific structural data isn't detailed in the provided abstracts, these methods provide insights into the functional groups, molecular weight, and connectivity within the molecule, confirming its identity.
Physical and Chemical Properties Analysis
The available information primarily describes the compound as a yellow powder. [] No detailed analysis of its physical and chemical properties, such as solubility, melting point, or spectroscopic characteristics, is provided in the abstracts.
Applications
The primary application of Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, as identified in the research, is its role as a reference standard for the quality control of Amlodipine besilate. [] This involves:
Impurity Profiling: Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate serves as a reference standard to identify and quantify this specific impurity in Amlodipine besilate samples using techniques like HPLC. []
Quality Control: By comparing the levels of this impurity in Amlodipine besilate batches to the established reference standard, manufacturers can ensure the quality and purity of the drug substance. []
Regulatory Compliance: Establishing and using such reference standards is crucial for meeting regulatory guidelines set by organizations like the International Conference on Harmonization (ICH) and the World Health Organization (WHO). []
Compound Description: This compound is a process-related impurity identified in Amlodipine bulk and tablet formulations. Studies have shown its presence exceeding the ICH limit of 0.1% making it a potential impurity requiring monitoring during Amlodipine synthesis. []
Relevance: This compound shares the core 1,4-dihydropyridine structure with Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. The key structural difference lies in the position of the chlorine atom on the phenyl ring (meta position in this compound vs. ortho in the target compound) and the ester side chains (ethyl esters in this compound vs. methyl esters in the target compound). []
Amlodipine Besilate
Compound Description: Amlodipine besilate is a widely used calcium channel blocker medication used to treat hypertension and coronary artery disease. []
Relevance: Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is identified as an impurity (Impurity G) arising during the synthesis of Amlodipine Besilate. Both compounds belong to the 1,4-dihydropyridine class of calcium antagonists, sharing the core dihydropyridine structure and the 2-chlorophenyl substituent. []
Felodipine
Compound Description: Felodipine is another calcium channel blocker medication prescribed for hypertension. Similar to Amlodipine, the synthesis of Felodipine can lead to the formation of process-related impurities. []
Relevance: While Felodipine itself is not structurally identical to Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, one of its identified process-related impurities, Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, shares the core 1,4-dihydropyridine structure and the presence of a chlorophenyl substituent. This highlights the recurring challenge of impurity control in synthesizing 1,4-dihydropyridine derivatives. []
Nifedipine
Compound Description: Nifedipine is a prominent member of the 1,4-dihydropyridine class of calcium channel blockers, frequently employed in research exploring the structure-activity relationships within this drug class. [, ]
Relevance: Though not explicitly discussed as an impurity, Nifedipine serves as a point of comparison when analyzing the structural features and pharmacological activity of various 1,4-dihydropyridine derivatives, including those similar to Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Studies have established correlations between the degree of planarity in the 1,4-dihydropyridine ring and the calcium channel antagonist activity within this family of compounds. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Apcin is an inhibitor of the E3 ligase activity of the mitotic anaphase-promoting complex/cyclosome (APC/C). Apcin competitively binds to Cdc20 and prevents substrate interaction and ubiquitylation required for continuation of mitosis. Apcin enhances the effect of the APC/C inhibitor N-4-tosyl-L-arginine methyl ester (TAME;) and its prodrug, proTAME, leading to an increase in the number of cells in mitosis, a longer mitotic duration, and greater stabilization of cyclin B1, cycB1-NT, securin, and cyclin A2.1 Apcin, in combination with proTAME, synergistically increases apoptosis in multiple myeloma cells. Apcin is an inhibitor of the anaphase-promoting complex/cyclosome (APC/C). It acts by blocking mitotic exit and being synergistically amplified by co-addition of Ts-Arg-OMe.
APG-1252, also known as BM-1251, is a potent Bcl-2/Bcl-XL inhibitor. APG-1252 specifically binds to and inhibits the activity of the pro-survival proteins Bcl-2 and Bcl-XL. This restores apoptotic processes and inhibits cell proliferation in Bcl-2/Bcl-XL-dependent tumor cells. Bcl-2 and Bcl-XL, proteins belonging to the Bcl-2 family that are overexpressed in many cancers, play an important role in the negative regulation of apoptosis; tumor expression is associated with increased drug resistance and cancer cell survival.
GPR119, a glucose-dependent insulinotropic receptor, is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by the endogenous ligands lyso-phosphatidylcholine and oleoyl ethanolamide increases intracellular cAMP levels and promotes glucose-stimulated insulin secretion. APD668 is a potent agonist of GPR119 (EC50s = 2.7 and 33 nM for human and rat forms, respectively). Chronic dosing with APD668 in Zucker diabetic fatty rats over several weeks significantly reduces blood glucose and glycated hemoglobin levels. APD668, also known as JNJ-28630368, is a potent GPR119 agonist with EC50 of 2.7 nM and 33 nM for hGPR119 and ratGPR119 respectively. Receptor GPR119 is a target that has been of significant recent interest in the field of metabolism. ADP668 showed activity to reduce blood glucose and glycated hemoglobin (HbA1c) levels in Zucker Diabetic Fatty (ZDF) rats over several weeks of dosing. ADP668 is currently under clinical trial for diabetes.
APD597 is an orally bioavailable agonist of GPR119 that has EC50 values of 46 and 421 nM for the human and rat receptors, respectively, in a homologous time-resolved fluorescence (HTRF) assay. It increases insulin secretion stimulated by a high, but not low, concentration of glucose in isolated mouse pancreatic β-cells and in isolated human islets. APD597 (20 mg/kg) increases levels of glucagon-like peptide-1 (GLP-1;) induced by glucose in mice. It also decreases blood glucose levels in an oral glucose tolerance test in mice when administered at doses of 1 and 10 mg/kg and in Zucker diabetic rats at a dose of 3 mg/kg. APD597, also known as JNJ-38431055, is a potent and selective GPR119 agonist, which is potential useful for the treatment of type 2 diabetes. GPR119 agonists mediate a unique nutrient-dependent dual elevation of both insulin and glucagon like peptide 1/glucose-dependent insulinotropic peptide levels in vivo.
APG-1387, also known as SM-1387, is a IAP inhibitor. APG-1387 promotes the rapid degradation of cIAP1/2 and XIAP, and it exerts an antitumor effect on nasopharyngeal carcinoma cancer stem cells. Further studies show that APG-1387 enhances the chemosensitivity and promotes apoptosis in combination with CDDP and 5-FU of NPC in vitro and vivo.
(+)-Aphidicolin is a natural tetracyclic diterpene first isolated from the fungus C. aphidicola and shown to have antiviral activity against herpes simplex. In eukaryotic cells, it is a cell-permeable, reversible inhibitor of DNA replication, specifically blocking the activity of DNA polymerases α, δ, and ε when used at low micromolar levels. Aphidicolin can be used, at 3 μM, to arrest cells in G1/S phase or to increase gene amplification frequency. Aphidicolin is a tetracyclic diterpene with antiviral and antimitotic properties used for cell cycle synchronization in various cell lines. Aphidicolin is a tetracyclic diterpenoid that has an tetradecahydro-8,11a-methanocyclohepta[a]naphthalene skeleton with two hydroxymethyl substituents at positions 4 and 9, two methyl substituents at positions 4 and 11b and two hydroxy substituents at positions 3 and 9. An antibiotic with antiviral and antimitotical properties. Aphidicolin is a reversible inhibitor of eukaryotic nuclear DNA replication. It has a role as an antimicrobial agent, an antiviral drug, an antineoplastic agent, an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor, a DNA synthesis inhibitor, an apoptosis inducer and a fungal metabolite. An antiviral antibiotic produced by Cephalosporium aphidicola and other fungi. It inhibits the growth of eukaryotic cells and certain animal viruses by selectively inhibiting the cellular replication of DNA polymerase II or the viral-induced DNA polymerases. The drug may be useful for controlling excessive cell proliferation in patients with cancer, psoriasis or other dermatitis with little or no adverse effect upon non-multiplying cells.